molecular formula C15H19ClN2O2 B8355425 Acetamide, 2-amino-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, monohydrochloride CAS No. 138112-98-8

Acetamide, 2-amino-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, monohydrochloride

Cat. No.: B8355425
CAS No.: 138112-98-8
M. Wt: 294.77 g/mol
InChI Key: CCVVKIRUWHPPIZ-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, monohydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
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Properties

CAS No.

138112-98-8

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

2-amino-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-19-13-6-5-11-3-2-4-12(14(11)9-13)7-8-17-15(18)10-16;/h2-6,9H,7-8,10,16H2,1H3,(H,17,18);1H

InChI Key

CCVVKIRUWHPPIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)CN)C=C1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.012 mol of hexamethylenetetramine is dissolved under magnetic agitation in 15 ml of chloroform, and 0.01 mol of N-[2-(7-methoxynaphth-1-yl)ethyl]-2-bromoacetamide obtained in Example 9 dissolved in 20 ml of chloroform are introduced. The mixture is refluxed for 100 hours, spun down and dried. The precipitate is introduced into a ground glass flask and 150 ml of alcohol and 30 ml of concentrated hydrochloric acid are added. The mixture is refluxed for two hours, and then the solvent is evaporated and the residue is recrystallized in alcohol at 90° C.
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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